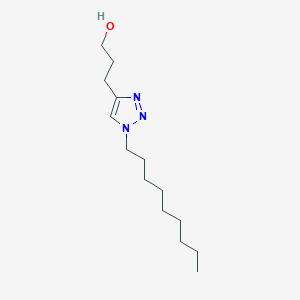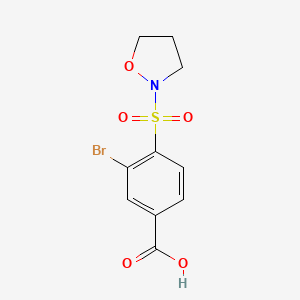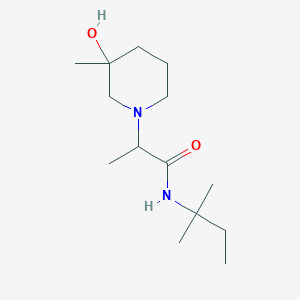![molecular formula C13H18N2O2 B6644174 N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6644174.png)
N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide, also known as ACBC or LY-404039, is a selective antagonist for the metabotropic glutamate receptor 2 (mGluR2). This compound has been extensively studied for its potential therapeutic applications in neuropsychiatric disorders such as schizophrenia, anxiety, and depression.
作用機序
N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide is a selective antagonist for the mGluR2 receptor, which is a subtype of the metabotropic glutamate receptor family. The mGluR2 receptor is primarily located in presynaptic terminals and regulates the release of glutamate, a neurotransmitter that is involved in several neuropsychiatric disorders. By blocking the mGluR2 receptor, this compound reduces the release of glutamate, leading to a decrease in excitatory neurotransmission and an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to decrease the levels of glutamate in the prefrontal cortex and hippocampus, two brain regions that are involved in several neuropsychiatric disorders. This compound has also been shown to increase the levels of monoamines such as dopamine and serotonin in the brain, which are neurotransmitters that are involved in several neuropsychiatric disorders.
実験室実験の利点と制限
N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide has several advantages for lab experiments. It is a selective antagonist for the mGluR2 receptor, which allows for the specific targeting of this receptor. This compound has also been optimized for large-scale production, making it a viable option for studies that require large quantities of the compound. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain studies. This compound also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide. One direction is the development of more potent and selective mGluR2 antagonists. Another direction is the investigation of the potential therapeutic applications of this compound in other neuropsychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Additionally, the investigation of the long-term effects of this compound on the brain and behavior is an important direction for future research.
合成法
The synthesis of N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide involves several steps, starting with the protection of L-serine followed by the reaction with cyclobutanone to form a cyclic intermediate. The intermediate is then reacted with 3-hydroxybenzylamine to form the final product, this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable option for large-scale production.
科学的研究の応用
N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in neuropsychiatric disorders. It has been shown to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia, respectively. This compound has also been studied for its potential use in the treatment of depression, as it has been shown to increase the levels of monoamines such as dopamine and serotonin in the brain.
特性
IUPAC Name |
N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-13(5-2-6-13)9-15-12(17)8-10-3-1-4-11(16)7-10/h1,3-4,7,16H,2,5-6,8-9,14H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBYECKBZRZYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)CC2=CC(=CC=C2)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-4-fluorophenol](/img/structure/B6644094.png)
![5-chloro-4-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6644101.png)



![4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol](/img/structure/B6644135.png)
![Methyl 5-[(2-methyloxolan-3-yl)sulfamoyl]-1,3-thiazole-4-carboxylate](/img/structure/B6644147.png)
![3-[(4-Chloro-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644152.png)
![1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6644157.png)




![3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644189.png)
